2-[(3-Hydroxynaphthalen-2-yl)formamido]ethyl 4-hydroxynaphthalene-2-carboxylate
Description
This compound is a naphthalene-based aromatic molecule featuring two distinct functional groups: an amide linkage (3-hydroxynaphthalen-2-yl formamido) and an ester group (4-hydroxynaphthalene-2-carboxylate).
Properties
Molecular Formula |
C24H19NO5 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[(3-hydroxynaphthalene-2-carbonyl)amino]ethyl 4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C24H19NO5/c26-21-14-18(11-17-7-3-4-8-19(17)21)24(29)30-10-9-25-23(28)20-12-15-5-1-2-6-16(15)13-22(20)27/h1-8,11-14,26-27H,9-10H2,(H,25,28) |
InChI Key |
ATLJKRHQLJXLGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NCCOC(=O)C3=CC4=CC=CC=C4C(=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER typically involves the reaction of naphthalene derivatives with specific reagents under controlled conditions. One common method includes the reaction of naphthalene with carbon tetrachloride and alcohols in the presence of iron catalysts . The reaction conditions, such as temperature and concentration of reactants, are optimized to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with enhanced efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid, hydrogen peroxide, and sodium bromate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Research Implications and Limitations
- Synthesis Challenges: The target compound’s complex functionalization requires optimized coupling conditions to avoid side reactions, such as ester hydrolysis during amide formation .
- Experimental Data Gaps: Direct measurements of thermodynamic parameters (e.g., ΔH of hydrogen bonding) and DFT-calculated reactivity indices are absent in the provided evidence, necessitating further study.
Biological Activity
The compound 2-[(3-Hydroxynaphthalen-2-yl)formamido]ethyl 4-hydroxynaphthalene-2-carboxylate is a derivative of naphthalene that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.
Chemical Structure
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₅N₁O₄
- Molecular Weight : 305.32 g/mol
Antimicrobial Activity
Research indicates that compounds with naphthalene moieties often exhibit significant antimicrobial properties. A study conducted on similar naphthalene derivatives demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to the disruption of bacterial cell membranes and interference with metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of naphthalene derivatives has also been explored extensively. For instance, a series of studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and the induction of cell cycle arrest.
Case Study: MCF-7 Cell Line
In a recent study, the compound was tested on MCF-7 cells, showing a significant reduction in cell viability at concentrations above 50 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming its potential as an anticancer agent.
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound has been evaluated for its ability to scavenge free radicals, demonstrating a dose-dependent response in various assays.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 25 µM |
| ABTS Radical Scavenging | 30 µM |
The biological activity of this compound is thought to be mediated through multiple pathways:
- Membrane Disruption : Interaction with phospholipid bilayers leading to increased permeability.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial metabolism.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
